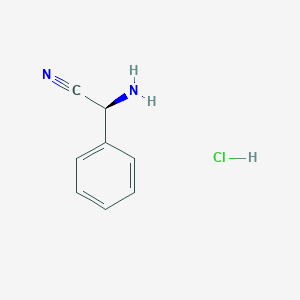

(S)-2-Amino-2-phenylacetonitrile hydrochloride

Descripción general

Descripción

(S)-2-Amino-2-phenylacetonitrile hydrochloride is a chiral compound with significant importance in organic synthesis and pharmaceutical research. It is a derivative of phenylacetonitrile, featuring an amino group and a phenyl group attached to the same carbon atom, making it a valuable intermediate in the synthesis of various biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-phenylacetonitrile hydrochloride typically involves the Strecker synthesis, which is a well-known method for preparing α-amino nitriles. The reaction involves the condensation of benzaldehyde with ammonia and hydrogen cyanide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually require a controlled temperature and pH to ensure the desired stereochemistry and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the process. The use of chiral catalysts and enantioselective synthesis techniques can also be employed to enhance the stereochemical purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-2-phenylacetonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Synthetic Routes

The primary method for synthesizing (S)-2-Amino-2-phenylacetonitrile hydrochloride is the Strecker synthesis , which involves:

- Condensation : Benzaldehyde reacts with ammonia and hydrogen cyanide.

- Formation of Hydrochloride : The resulting compound is treated with hydrochloric acid to yield the hydrochloride salt.

This process requires careful control of temperature and pH to ensure the desired stereochemistry and yield .

Industrial Production

In industrial settings, automated reactors and continuous flow systems are utilized to enhance efficiency. Chiral catalysts may be employed to improve the enantioselectivity of the synthesis .

Scientific Research Applications

This compound has diverse applications in various fields:

Organic Synthesis

- Intermediate for Pharmaceuticals : It is used in the synthesis of various drugs, particularly those targeting neurological and cardiovascular diseases.

- Agrochemicals : The compound serves as a building block for developing agrochemical products.

Medicinal Chemistry

- Researchers utilize this compound in drug development processes due to its ability to form derivatives with specific biological activities.

- The compound acts as an inhibitor of cytochrome P450 1A2 (CYP1A2), affecting drug metabolism and pharmacokinetics .

Research indicates that this compound exhibits significant biological activities:

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | CYP1A2 inhibitor; affects drug metabolism |

| Cytotoxic Effects | Causes skin and respiratory irritation at high doses |

| Interaction with Receptors | Modulates inflammation and CNS pathways |

In Vivo Distribution

A study on related compounds indicated significant retention in organs such as the lungs and liver, suggesting potential therapeutic targets .

Metabolic Pathways

Research has shown that this compound participates in various metabolic pathways, influencing metabolite levels through enzyme interactions, highlighting its relevance in drug development .

Pharmacokinetics

The pharmacokinetic profile reveals key characteristics:

- Skin Permeation : Low permeability (-6.56 cm/s) limits topical applications but suggests systemic absorption potential.

- Distribution : High gastrointestinal absorption indicates effective bioavailability when administered orally, with permeability across the blood-brain barrier being crucial for neurological applications .

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-2-phenylacetonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various bioactive molecules that exert their effects through different mechanisms, such as enzyme inhibition, receptor binding, and modulation of signaling pathways. The exact mechanism depends on the specific derivative or product formed from the compound.

Comparación Con Compuestos Similares

Similar Compounds

®-2-Amino-2-phenylacetonitrile hydrochloride: The enantiomer of (S)-2-Amino-2-phenylacetonitrile hydrochloride, with similar chemical properties but different biological activities.

Phenylacetonitrile: The parent compound, lacking the amino group, used in various organic synthesis reactions.

2-Amino-2-phenylacetic acid: A related compound with a carboxylic acid group instead of a nitrile group.

Uniqueness

This compound is unique due to its chiral nature and the presence of both an amino and a nitrile group, making it a versatile intermediate in the synthesis of a wide range of bioactive molecules. Its ability to undergo various chemical reactions and form different derivatives further enhances its utility in scientific research and industrial applications.

Actividad Biológica

(S)-2-Amino-2-phenylacetonitrile hydrochloride is a chiral compound that has garnered attention in biochemical and pharmacological research due to its significant biological activity. This article explores its mechanism of action, interactions with biological systems, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound, with the chemical formula C₉H₁₁ClN₂, is characterized by its amino and nitrile functional groups. The compound's chirality allows it to exhibit distinct biological activities compared to its enantiomer. Its structure enables various chemical reactions, including oxidation and reduction, which are crucial for its biological interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of cytochrome P450 1A2 (CYP1A2), a key enzyme involved in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

- Receptor Binding : It has been shown to interact with various receptors, influencing signaling pathways related to inflammation and central nervous system activity .

- Cellular Effects : The compound affects cell function by modulating gene expression and cellular metabolism, potentially leading to cytotoxic effects at high concentrations.

Biological Activity and Pharmacological Applications

Research indicates that this compound exhibits significant biological activity in several contexts:

- Toxicity Studies : In animal models, high doses have resulted in skin and respiratory irritation. These findings highlight the importance of dosage in determining the compound's safety profile.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | CYP1A2 inhibitor; affects drug metabolism |

| Cytotoxic Effects | Causes skin and respiratory irritation at high doses |

| Interaction with Receptors | Modulates inflammation and CNS pathways |

Case Studies

- In Vivo Distribution : A study involving the intravenous administration of related compounds showed significant retention in organs such as the lungs and liver, indicating potential targets for therapeutic intervention . The distribution patterns suggest that this compound may similarly localize in specific tissues.

- Metabolic Pathways : Research has demonstrated that this compound participates in various metabolic pathways, influencing the levels of metabolites through enzyme interactions. Its role as a precursor for bioactive molecules underscores its relevance in drug development .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important characteristics:

- Skin Permeation : Log Kp for skin permeation is -6.56 cm/s, indicating low permeability which may limit topical applications but suggests potential for systemic absorption when administered via other routes.

- Distribution : High gastrointestinal absorption suggests effective bioavailability when taken orally. The compound also shows permeability across the blood-brain barrier, which is crucial for neurological applications.

Propiedades

IUPAC Name |

(2S)-2-amino-2-phenylacetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,10H2;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSYCVCLXAFDNE-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53941-45-0 | |

| Record name | 2-amino-2-phenylacetonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.